molecular formula C14H10N2O2S B12644322 1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone

1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone

Cat. No.: B12644322
M. Wt: 270.31 g/mol
InChI Key: CWGGZATUDSEXMP-UHFFFAOYSA-N
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Description

1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone is a complex organic compound that features a benzothiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone, followed by cyclization. The reaction conditions often require the presence of an acid catalyst and elevated temperatures to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can also be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone is unique due to its fused benzothiazole and pyridine rings, which confer distinct chemical and biological properties. This structural feature allows for diverse applications and makes it a valuable compound in various research fields .

Properties

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

1-[2-(1,3-benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone

InChI

InChI=1S/C14H10N2O2S/c1-9(17)10-6-7-16(18)12(8-10)14-15-11-4-2-3-5-13(11)19-14/h2-8H,1H3

InChI Key

CWGGZATUDSEXMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=[N+](C=C1)[O-])C2=NC3=CC=CC=C3S2

Origin of Product

United States

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